

Application Note: Precision Epitaxy of Chromium Silicides (CrSi & CrSi₂) on Si(111)

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Compound of Interest

Compound Name: Chromium mono silicide

CAS No.: 12626-44-7

Cat. No.: B12649593

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Executive Summary

Chromium silicides represent a bifurcated class of materials in condensed matter physics. CrSi₂ (C40) is a narrow-gap semiconductor (

eV) with high thermoelectric potential, while CrSi (B20) is a cubic monosilicide hosting chiral magnetic interactions and topological fermions. This guide details the divergent MBE growth protocols required to stabilize these distinct phases on Si(111) substrates, addressing the critical challenge of thermodynamic competition between the monosilicide and disilicide phases.

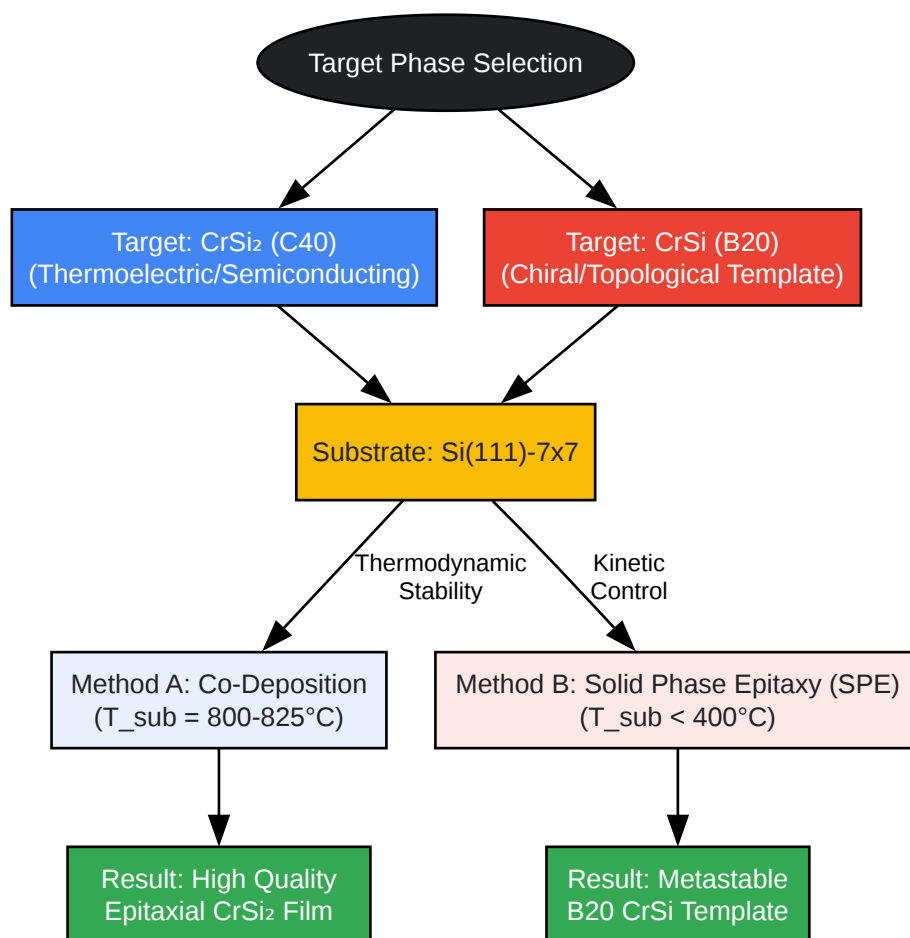
Phase Diagram & Growth Strategy

The Cr-Si system on Silicon is governed by a strong thermodynamic drive toward the Si-rich CrSi₂ phase at elevated temperatures. Successful epitaxy requires precise kinetic control.

- CrSi₂ (Hexagonal C40): Thermodynamically stable. Best grown via High-Temperature Co-deposition to ensure smooth morphology and stoichiometry.

- CrSi (Cubic B20): Metastable on Si-rich substrates. Requires Low-Temperature Solid Phase Epitaxy (SPE) or Template Growth to prevent conversion to CrSi₂.

Decision Matrix: Growth Mode Selection



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Figure 1: Decision tree for selecting the appropriate growth mode based on the target chromium silicide phase.

Pre-requisites & Equipment

- Base Pressure:

Torr (Critical to prevent oxidation of Cr).

- Sources:

- Si: High-purity Silicon (resistively heated or e-beam).
- Cr: High-purity Chromium (Knudsen cell or e-beam). Note: Cr sublimates; precise flux calibration via QCM is mandatory.
- In-Situ Monitoring: RHEED (Reflection High-Energy Electron Diffraction) is essential to monitor the Si(111)

reconstruction and silicide phase evolution.[1]

Substrate Preparation Protocol: The 7x7 Foundation

High-quality epitaxy is impossible without a pristine Si(111)-

reconstructed surface.

- Ex-Situ Cleaning: Standard RCA clean (SC-1 + SC-2) followed by a dilute HF dip (1%) to passivate the surface with hydrogen.
- Degassing: Load into UHV. Degas at 600°C for 8–12 hours to remove hydrogen and hydrocarbons.
- Flash Anneal (The "Flash"):
 - Rapidly ramp substrate temperature to 1200°C (via direct current heating).
 - Hold for 10–20 seconds (do not exceed to avoid pit formation).
 - Rapidly cool to 900°C, then slowly cool (C/s) to 500°C.
- Verification: Confirm sharp reconstruction lines in RHEED.

Protocol A: Growth of CrSi₂ (Semiconducting)

Objective: Grow stoichiometric CrSi₂ thin films with minimized islanding.

Mechanism

CrSi₂ tends to grow in a Volmer-Weber (island) mode due to lattice mismatch (~0.14% at RT, but strain varies at growth T). Co-deposition at high temperature increases adatom mobility, promoting layer-by-layer growth over islanding.

Step-by-Step Procedure

- Temperature Setpoint: Heat Si(111) substrate to 800°C – 825°C.
 - Why: Lower temperatures (C) result in polycrystalline films or mixed phases.
- Flux Calibration: Set Cr:Si flux ratio to exactly 1:2.
 - Tip: Slightly Si-rich conditions are tolerated (excess Si desorbs or incorporates into substrate), but Cr-rich conditions lead to metallic Cr-Si phases.
- Nucleation: Open shutters simultaneously.
 - Monitor RHEED: Pattern should transition from
to a streaky
or
pattern corresponding to CrSi₂(0001).
- Growth Rate: Maintain a slow rate (~0.5 Å/s) to allow strain relaxation.
- Termination: Close shutters, anneal at growth temperature for 10 minutes to improve crystallinity.
- Cool Down: Ramp down at 10°C/min to prevent thermal shock cracking.

Expected Epitaxial Relationship:

Protocol B: Growth of CrSi (B20 Chiral Template)

Objective: Stabilize the metastable B20 monosilicide phase, often used as a magnetic template (e.g., for MnGe).

Mechanism

The B20 phase is not the thermodynamic ground state on Si substrates (CrSi_2 is). Therefore, this phase must be grown at low temperatures where the reaction kinetics are too slow to fully form the disilicide.

Step-by-Step Procedure (Solid Phase Epitaxy - SPE)

- Temperature Setpoint: Maintain substrate at Room Temperature (RT) to 100°C.
- Deposition: Deposit a thin layer of pure Cr (e.g., 2–5 nm).
 - Note: Do not co-deposit Si. We rely on interdiffusion from the substrate or a pre-deposited Si buffer.
- Annealing (The Critical Step):
 - Slowly ramp temperature to 350°C – 450°C.
 - Monitor RHEED closely. The amorphous Cr pattern will transform into a crystalline pattern.
 - STOP annealing if the temperature exceeds 500°C, as the film will irreversibly convert to CrSi_2 .
- Verification: B20 CrSi has a cubic structure (Å). Look for cubic symmetry in XRD post-growth.

Characterization & Troubleshooting

Data Summary Table

Parameter	CrSi ₂ (C40)	CrSi (B20)
Growth Method	High-T Co-deposition	Low-T Solid Phase Epitaxy
Substrate Temp	800°C – 825°C	Dep: RT / Anneal: ~400°C
Flux Ratio (Cr:Si)	1 : 2	Pure Cr (on Si substrate)
Electronic State	Semiconductor (eV)	Semimetal / Topological
Magnetic State	Diamagnetic	Paramagnetic / Chiral

Common Failure Modes

- Islanding (Rough Surface):
 - Cause: High surface energy of silicide vs. silicon.
 - Fix: Use a "Template Method" for CrSi₂: Deposit 1-2 monolayers of Cr at low temp (SPE), anneal to form a seed layer, then proceed with High-T co-deposition.
- Mixed Phases (XRD peaks for both CrSi and CrSi₂):
 - Cause: Inaccurate flux control or annealing temperature in the "danger zone" (500°C–700°C).
 - Fix: Recalibrate fluxes using QCM; ensure substrate temperature is uniform.

References

- Molecular-beam epitaxy of CrSi₂ on Si(111). NASA Technical Reports Server.
 - Source:
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- The Growth and the Electrical Properties of Epitaxial CrSi₂ Films. Journal of the Korean Physical Society.
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 - Relevance: Details the SPE method (Cr deposition at 450°C + Anneal)
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- Molecular-beam epitaxy of CrSi₂ on Si(111). AIP Publishing / J. Vac. Sci. Technol.
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 - Relevance: Confirms epitaxial relationships and the 30° rot

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Sources

- [1. lirias.kuleuven.be \[lirias.kuleuven.be\]](https://lirias.kuleuven.be)
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